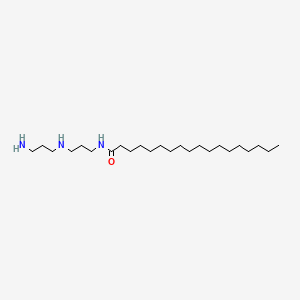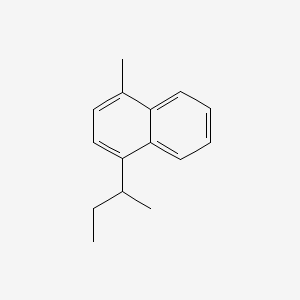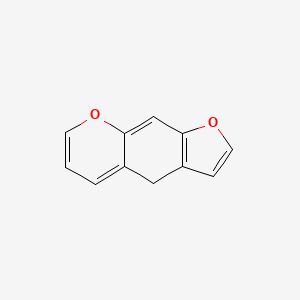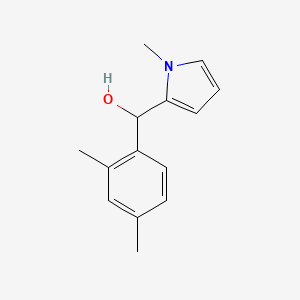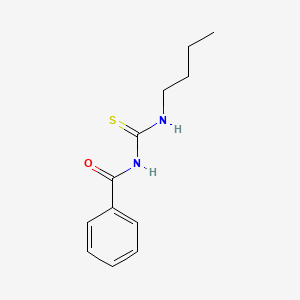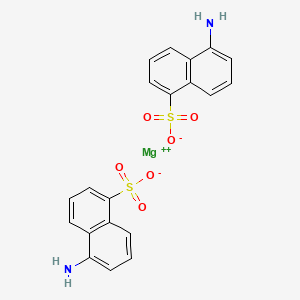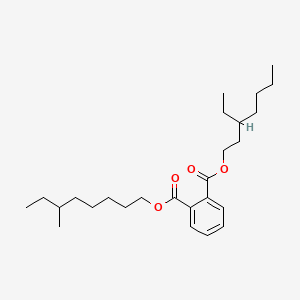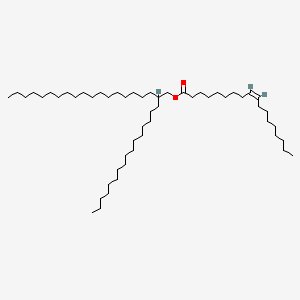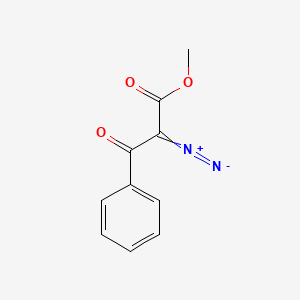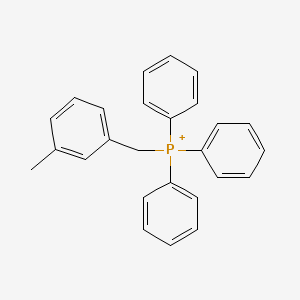
(3-Methylbenzyl)(triphenyl)phosphorane
描述
(3-Methylbenzyl)(triphenyl)phosphorane is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to four organic groups. This compound is particularly notable for its applications in organic synthesis, where it serves as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-methylbenzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{3-Methylbenzyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions: (3-Methylbenzyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The reactions typically occur in the presence of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphoranes depending on the electrophile used.
科学研究应用
(3-Methylbenzyl)(triphenyl)phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Methylbenzyl)(triphenyl)phosphorane involves the nucleophilic attack of the phosphorus atom on electrophilic centers. The phosphorus atom, being highly nucleophilic, can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its role in organic synthesis and catalysis.
相似化合物的比较
Methylenetriphenylphosphorane: An organophosphorus compound with similar reactivity but different substituents.
(Chloromethylene)triphenylphosphorane: Another related compound used in similar types of reactions.
Methoxymethylenetriphenylphosphine: A compound with a methoxy group instead of a methyl group.
Uniqueness: (3-Methylbenzyl)(triphenyl)phosphorane is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
属性
IUPAC Name |
(3-methylphenyl)methyl-triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZWSRYFZIVDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168816 | |
| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702-41-6 | |
| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


